
GPR61 Interaction with Other Receptors: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the

central nervous system. It exhibits high constitutive activity, primarily signaling through the Gαs

protein to stimulate cyclic AMP (cAMP) production. While its endogenous ligand remains

unknown, research has revealed a significant and functionally relevant interaction with the

melatonin receptor type 2 (MTNR1B or MT2). This technical guide provides an in-depth

overview of the known interactions of GPR61, focusing on quantitative data, detailed

experimental methodologies, and visualization of the associated signaling pathways.

GPR61 Receptor Interaction Profile
Currently, the most well-documented interaction partner for GPR61 is the melatonin receptor

MT2. Evidence suggests that GPR61 and MT2 can form heteromers, leading to reciprocal

modulation of their signaling functions.[1][2][3][4] This interaction is of significant interest due to

the potential for allosteric modulation and the development of drugs targeting this receptor

complex.
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Studies have demonstrated the formation of heteromers between GPR61 and MT2 in living

cells.[1][2][3][4] This was confirmed using co-immunoprecipitation and Bioluminescence

Resonance Energy Transfer (BRET) assays. The BRET saturation curve for the GPR61-MT2

interaction indicates a specific and saturable interaction, characteristic of receptor

heteromerization.[2]

The functional consequence of this heteromerization is a reciprocal regulation of signaling. Co-

expression of GPR61 with MT2 has been shown to inhibit melatonin-induced β-arrestin2

recruitment to the MT2 receptor.[1][2][3][4] Furthermore, activation of the MT2 receptor by

melatonin can, in turn, decrease the elevated cAMP levels caused by the constitutive activity of

GPR61.[1][2][5]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding GPR61 interactions and

modulation.

Table 1: GPR61 Receptor Interaction Parameters
Interacting
Partner

Cell Line Method
BRETmax
(mBU)

BRET50
(YFP/Rluc)

Reference

MTNR1B

(MT2)
HEK293T BRET 68 ± 5 0.12 ± 0.03 [2]

BRETmax represents the maximal BRET signal, indicative of the maximum interaction between

the two receptors. BRET50 is the ratio of acceptor (YFP) to donor (Rluc) expression required to

reach 50% of the BRETmax, reflecting the affinity of the interaction.

Table 2: GPR61 Inverse Agonist Potency
Compound Assay Type Cell Line IC50 (nM) Reference

Compound 1 cAMP Assay HEK293 11 [6]

IC50 is the concentration of the inverse agonist required to inhibit 50% of the constitutive

activity of GPR61.
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Signaling Pathways
GPR61 is known to be constitutively active and couples to the Gαs protein, leading to the

activation of adenylyl cyclase and subsequent production of cAMP.[6] The interaction with MT2

introduces a layer of cross-regulation.
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Caption: Constitutive signaling pathway of GPR61.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.biorxiv.org/content/10.1101/2023.05.01.538732v1.full-text
https://www.benchchem.com/product/b12375188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

GPR61

GPR61-MT2
Heteromer

MT2

GPR61-mediated
cAMP production

Melatonin activation
decreases

β-arrestin2

Inhibits Melatonin-induced
recruitment to MT2

Melatonin

Click to download full resolution via product page

Caption: Functional consequences of GPR61-MT2 heteromerization.

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize

GPR61 interactions.

Bioluminescence Resonance Energy Transfer (BRET)
Assay for Heteromerization
This protocol is adapted from the methodology used to demonstrate GPR61-MT2

heteromerization.[2]
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Objective: To detect the proximity between GPR61 and a potential interacting partner in living

cells.

Principle: BRET is a non-radiative energy transfer process occurring between a bioluminescent

donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent

Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal with

increasing acceptor expression for a constant donor expression indicates a specific interaction.

Methodology:

Plasmid Constructs:

GPR61 is C-terminally tagged with Rluc (GPR61-Rluc) to serve as the BRET donor.

The potential interacting partner (e.g., MT2) is C-terminally tagged with YFP (MT2-YFP) to

act as the BRET acceptor.

A non-interacting protein also tagged with YFP (e.g., CCR5-YFP) is used as a negative

control.

Cell Culture and Transfection:

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum.

Cells are transiently co-transfected with a constant amount of the GPR61-Rluc plasmid

and increasing amounts of the YFP-tagged receptor plasmid using a suitable transfection

reagent (e.g., polyethylenimine).

BRET Measurement:

48 hours post-transfection, cells are washed and resuspended in a suitable buffer (e.g.,

phosphate-buffered saline).

Cells are distributed into a 96-well white microplate.

The Rluc substrate, coelenterazine h, is added to each well to a final concentration of 5

µM.
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Light emissions are immediately measured using a microplate reader capable of detecting

both the donor emission (around 485 nm) and the acceptor emission (around 530 nm).

Data Analysis:

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor

(YFP) to the light intensity emitted by the donor (Rluc).

The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the

donor from the BRET ratio of cells expressing both donor and acceptor.

For saturation curves, the net BRET ratio is plotted against the ratio of total YFP

fluorescence to total Rluc luminescence. The data are then fitted to a non-linear

regression equation assuming a single binding site to determine the BRETmax and

BRET50 values.
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Caption: Experimental workflow for the BRET assay.

cAMP Assay for Functional Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12375188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on the methodology used to determine the potency of a GPR61 inverse

agonist.[6]

Objective: To measure changes in intracellular cAMP levels in response to compounds acting

on GPR61.

Principle: GPR61 constitutively activates Gαs, leading to increased adenylyl cyclase activity

and cAMP production. Inverse agonists will inhibit this basal activity, causing a decrease in

intracellular cAMP. This change in cAMP concentration can be quantified using various

methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.

Methodology (HTRF-based):

Cell Culture:

HEK293 cells stably or transiently expressing GPR61 are cultured in an appropriate

medium.

Compound Treatment:

Cells are harvested, washed, and resuspended in a stimulation buffer containing a

phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Cells are seeded into a 384-well microplate.

Serial dilutions of the test compound (e.g., an inverse agonist) are added to the wells.

Cell Lysis and cAMP Detection:

After an incubation period (e.g., 30 minutes at room temperature), a lysis buffer containing

the HTRF detection reagents is added. These reagents typically include a cAMP-specific

antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog

labeled with an acceptor fluorophore (e.g., d2).

HTRF Measurement:

The plate is incubated to allow for the competitive binding of cellular cAMP and the d2-

labeled cAMP to the antibody.
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The plate is read on an HTRF-compatible reader, which excites the donor and measures

the emission from both the donor and the acceptor.

Data Analysis:

The HTRF ratio (acceptor emission / donor emission) is calculated. This ratio is inversely

proportional to the amount of cAMP produced by the cells.

The data are normalized to the signal from vehicle-treated cells (representing 100%

constitutive activity) and a maximal inhibition control.

The normalized data are plotted against the logarithm of the compound concentration, and

a dose-response curve is fitted using a non-linear regression model (e.g., four-parameter

logistic equation) to determine the IC50 value.
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Caption: Workflow for a HTRF-based cAMP assay.

Conclusion
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The study of GPR61 receptor interactions is a burgeoning field with significant therapeutic

potential. The well-characterized heteromerization with the MT2 receptor provides a compelling

example of how an orphan receptor can be integrated into existing signaling networks, offering

novel avenues for drug discovery. The availability of a potent inverse agonist further enables

the pharmacological dissection of GPR61 function. The protocols and data presented in this

guide serve as a comprehensive resource for researchers aiming to further unravel the

complexities of GPR61 biology and its role in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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